m-dPEG(R)12-TFP ester
CAS No.:
Cat. No.: VC16163857
Molecular Formula: C32H52F4O14
Molecular Weight: 736.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H52F4O14 |
|---|---|
| Molecular Weight | 736.7 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C32H52F4O14/c1-38-4-5-40-8-9-42-12-13-44-16-17-46-20-21-48-24-25-49-23-22-47-19-18-45-15-14-43-11-10-41-7-6-39-3-2-29(37)50-32-30(35)27(33)26-28(34)31(32)36/h26H,2-25H2,1H3 |
| Standard InChI Key | UAXYHAYTVZIGED-UHFFFAOYSA-N |
| Canonical SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=CC(=C1F)F)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
m-dPEG®12-TFP ester features a linear, monofunctional dPEG® backbone capped with a methyl group at one terminus and a TFP ester at the other . The "12" denotes 12 ethylene oxide units, yielding a spacer of 38 atoms (44.0 Å) . Its SMILES string, O=C(OC1=C(C(F)=CC(F)=C1F)F)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC , confirms the alternating ethylene glycol repeats and the TFP-activated carboxylic acid.
Physical and Chemical Properties
The compound is a hygroscopic solid with >98% purity, soluble in polar aprotic solvents like dimethylacetamide (DMAC) and dimethyl sulfoxide (DMSO) . Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 736.75 g/mol | |
| Purity | >98% | |
| Solubility | DMAC, DMSO, methylene chloride | |
| Storage conditions | -20°C, inert atmosphere | |
| Hydrolytic stability | Stable at pH 7.5–8.0 |
The TFP ester’s electron-withdrawing fluorine atoms enhance electrophilicity, facilitating nucleophilic amine attacks while resisting hydrolysis .
Synthesis and Reactivity
Synthetic Pathways
m-dPEG®12-TFP ester is synthesized via stepwise PEGylation. A representative method involves coupling m-dPEG®12-amine with TFP-activated carboxylic acids under anhydrous conditions . For instance, reacting m-dPEG®12-amine (100 mg, 0.18 mmol) with TFP esters in dimethylformamide (DMF) and triethylamine yields the product at 80% efficiency after silica gel purification .
Reaction Kinetics and pH Dependence
The TFP ester reacts selectively with primary amines (e.g., lysine residues) to form stable amide bonds. Optimal reactivity occurs at pH 7.5–8.0, where the ester’s half-life exceeds that of NHS esters by 2–3 fold . Hydrolysis to the carboxylic acid accelerates above pH 8.0, necessitating precise buffer control .
Applications in Biotechnology and Nanomedicine
Bioconjugation and Protein Engineering
The uncharged dPEG® spacer reduces immunogenicity and prevents aggregation in protein conjugates . Applications include:
-
Vaccine adjuvants: PEGylation enhances antigen stability and prolongs circulatory half-life .
-
Enzyme engineering: Shielding surface amines improves solubility and thermal stability .
Nanomaterial Functionalization
m-dPEG®12-TFP ester coats gold nanoparticles and quantum dots via amine-rich surfaces, minimizing nonspecific binding in imaging assays . The spacer’s length (44.0 Å) ensures optimal ligand density for receptor targeting .
Pharmacokinetic Modulation
Conjugating therapeutics with dPEG®12 spacers reduces renal clearance and extends bioavailability. For example, PEGylated interferons show 5–10× longer half-lives than native proteins .
Comparative Analysis with Related PEG Derivatives
Chain Length Variants
Comparing dPEG® derivatives:
| Derivative | Chain Length (Atoms) | Applications |
|---|---|---|
| m-dPEG®12-TFP ester | 38 | Protein conjugation, imaging |
| Lipoamido-dPEG®12 | 38 | Gold nanoparticle coating |
| m-dPEG®24-TFP ester | 74 | Dendrimer synthesis |
Longer chains (e.g., dPEG®24) increase steric shielding but reduce conjugation efficiency due to lower solubility .
Recent Advances and Future Directions
A 2025 study demonstrated m-dPEG®12-TFP ester’s role in synthesizing streptavidin-based radiopharmaceuticals, where PEGylation reduced hepatic uptake by 40% . Ongoing research explores its utility in CRISPR delivery systems to enhance endosomal escape .
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